molecular formula C12H14N2O2 B187987 5,6-dimethoxy-4-methylquinolin-8-amine CAS No. 64992-95-6

5,6-dimethoxy-4-methylquinolin-8-amine

Cat. No.: B187987
CAS No.: 64992-95-6
M. Wt: 218.25 g/mol
InChI Key: TWQJNRDMZJVLMJ-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-4-methylquinolin-8-amine is an organic compound with the molecular formula C₁₂H₁₄N₂O₂. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a quinoline core substituted with methoxy and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-4-methylquinolin-8-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-4-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

64992-95-6

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5,6-dimethoxy-4-methylquinolin-8-amine

InChI

InChI=1S/C12H14N2O2/c1-7-4-5-14-11-8(13)6-9(15-2)12(16-3)10(7)11/h4-6H,13H2,1-3H3

InChI Key

TWQJNRDMZJVLMJ-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC

64992-95-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

The nitro compound was reduced catalytically in ethanol-dioxane with use of Raney nickel. An 84% yield of 8-amino-5,6-dimethoxy-4-methylquinoline resulted. It could be crystallized from cyclohexane or from benzene-petroleum ether mixture; mp 108°-110° (softening at 103°).
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